3-Chloro-2-methyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyloxane is an organic compound with the molecular formula C5H9ClO. It belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the oxane ring. It is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methyloxane typically involves the chlorination of 2-methyloxane. One common method is the reaction of 2-methyloxane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process. This involves the chlorination of 2-methyloxane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is conducted at elevated temperatures and pressures to ensure high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-2-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction Reactions: It can be reduced to form 2-methyloxane by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxide (NaOR), and ammonia (NH3).
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methyloxane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methyloxane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic. This facilitates nucleophilic substitution reactions. Additionally, the oxane ring can undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
2-Methyloxolane: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-2-methyl-1-propene: Contains a double bond, making it more reactive in addition reactions compared to 3-Chloro-2-methyloxane.
3-Chloro-2-methylphenylhydrazine: Contains an aromatic ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a chlorine atom and a methyl group on the oxane ring. This structural feature imparts specific reactivity patterns, making it valuable in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
53107-05-4 |
---|---|
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.60 g/mol |
IUPAC-Name |
3-chloro-2-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-5-6(7)3-2-4-8-5/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
SOYDWGXULTWHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.